molecular formula C24H29N3O3S2 B12189754 N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12189754
M. Wt: 471.6 g/mol
InChI Key: FXUJEGLNTUBAAK-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyethyl group, and a sulfonyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyethyl group and the sulfonyl-substituted phenyl group. Common reagents used in these reactions include thionyl chloride, methoxyethylamine, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2Z)-3-(2-methoxyethyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene]aniline include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H29N3O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

3-(2-methoxyethyl)-4-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C24H29N3O3S2/c1-19-11-13-26(14-12-19)32(28,29)22-10-6-7-20(17-22)23-18-31-24(27(23)15-16-30-2)25-21-8-4-3-5-9-21/h3-10,17-19H,11-16H2,1-2H3

InChI Key

FXUJEGLNTUBAAK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCOC

Origin of Product

United States

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